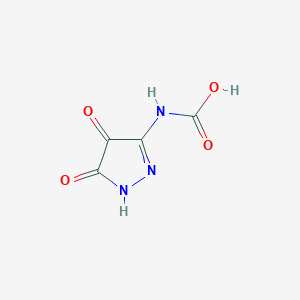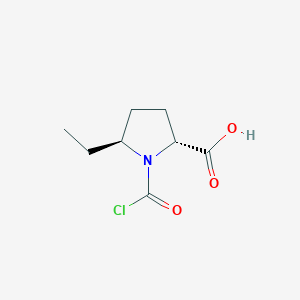
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a chlorocarbonyl group and an ethyl substituent on a pyrrolidine ring. The stereochemistry of the compound, indicated by the (2R,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyrrolidine derivative.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The stereochemistry of the compound ensures selective binding to these targets, enhancing its efficacy and reducing off-target effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-1-(Chlorocarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(2R,5S)-1-(Chlorocarbonyl)-5-propylpyrrolidine-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the chlorocarbonyl group and the ethyl substituent in (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid imparts distinct reactivity and selectivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H12ClNO3 |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
(2R,5S)-1-carbonochloridoyl-5-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12ClNO3/c1-2-5-3-4-6(7(11)12)10(5)8(9)13/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6+/m0/s1 |
Clave InChI |
RNXPMBJOIRCGKA-NTSWFWBYSA-N |
SMILES isomérico |
CC[C@H]1CC[C@@H](N1C(=O)Cl)C(=O)O |
SMILES canónico |
CCC1CCC(N1C(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

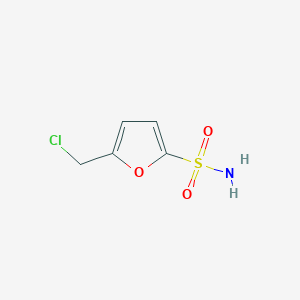
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)

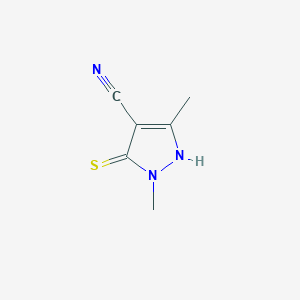
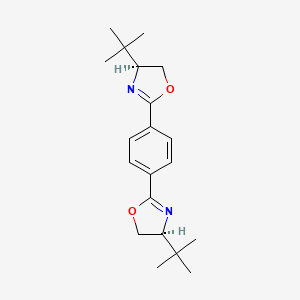
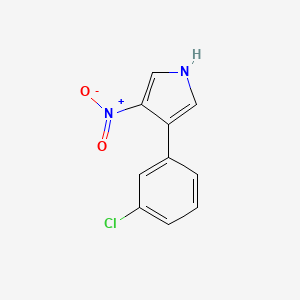
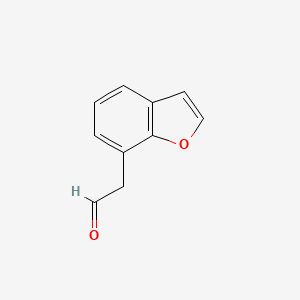
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
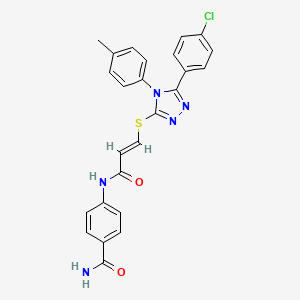
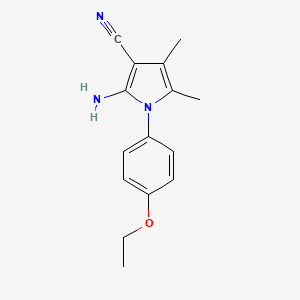
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
